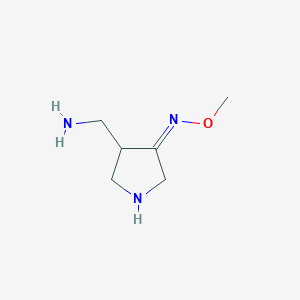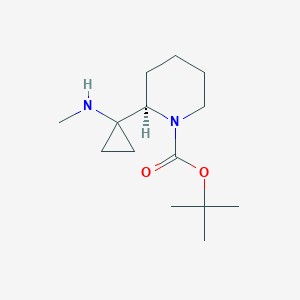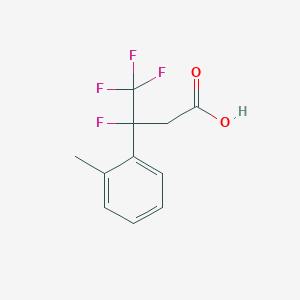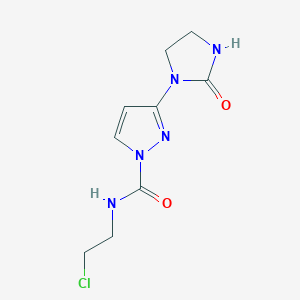
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid is a synthetic organic compound that belongs to the class of benzodioxines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring through a cyclization reaction. This can be achieved by reacting a suitable dihydroxybenzene derivative with a dihalomethane compound under basic conditions.
Introduction of Bromine and Fluorine: The bromine and fluorine atoms are introduced through electrophilic aromatic substitution reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination can be achieved using a fluorinating agent such as Selectfluor.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically involving the reaction of a suitable intermediate with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN), organolithium compounds
Major Products Formed
Oxidation: Corresponding oxidized derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Wirkmechanismus
The mechanism of action of 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-chloro-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid
- 7-bromo-5-chloro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid
- 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-methyl ester
Uniqueness
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid is unique due to the specific combination of bromine, fluorine, and carboxylic acid functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H10BrFO4 |
|---|---|
Molekulargewicht |
305.10 g/mol |
IUPAC-Name |
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid |
InChI |
InChI=1S/C11H10BrFO4/c1-11(2)4-16-6-3-5(12)7(10(14)15)8(13)9(6)17-11/h3H,4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
KIRAIENRZSCLIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC2=CC(=C(C(=C2O1)F)C(=O)O)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-7-(3,5-difluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15226336.png)


![3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B15226356.png)

![2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide hydrochloride](/img/structure/B15226382.png)

![Spiro[3.3]heptan-1-ylmethanamine](/img/structure/B15226389.png)




